
10H-Phenothiazine, 4-methoxy-
Übersicht
Beschreibung
Synthesis Analysis
The synthetic route for 10H-Phenothiazine, 4-methoxy- involves the introduction of a methoxy group (–OCH₃) onto the phenothiazine scaffold. While specific methods may vary, a common approach includes nucleophilic substitution or oxidative coupling reactions .
Molecular Structure Analysis
The compound’s molecular structure consists of a phenothiazine core with a methoxy group attached to the phenyl ring. The 10H-phenothiazine backbone provides stability and aromaticity, while the methoxy substituent influences its chemical properties .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Dyes
10H-Phenothiazine derivatives have been utilized for the development of fluorescent probes and dyes. Specifically, the N-alkylation of 2-methoxy-10H-phenothiazine has been revisited to introduce substituents easily convertible into cationic or zwitterionic side chains. This process facilitates the synthesis of phenothiazine-coumarin hybrid dyes with promising NIR-I emission properties in aqueous media. These hybrid dyes are aimed at bioanalytical applications, including the fluorogenic detection of reactive oxygen species (ROS) through selective S-oxidation reactions of the phenothiazine scaffold (Quesneau et al., 2020).
Anticancer Activity
Some phenothiazine derivatives have been synthesized and evaluated for their anticancer activity. These derivatives have shown high activity against the breast cancer cell line MCF7, highlighting the potential therapeutic applications of phenothiazine derivatives in cancer treatment (Ahmed et al., 2018).
Tubulin Polymerization Inhibitors
Phenothiazine derivatives have been reported as potent inhibitors of tubulin polymerization, which is crucial for cancer therapy as it can inhibit tumor cell growth. A series of N-heterocyclic phenothiazine derivatives have been screened for their effects on tumor cell growth, inhibition of tubulin polymerization, and induction of cell cycle arrest. Several analogues demonstrated excellent antiproliferative properties against a large number of cancer cell lines, suggesting their potential as novel and potent tubulin polymerization inhibitors (Prinz et al., 2017).
Dye-Sensitized Solar Cells (DSSCs)
10H-Phenothiazine-based dyes have been explored for their application in dye-sensitized solar cells (DSSCs), an emerging photovoltaic technology. The electron-rich nitrogen and sulfur atoms in 10H-Phenothiazine provide a stronger donor character, making these dyes highly efficient for light harvesting and electron injection in DSSCs. Some 10H-Phenothiazine-based dyes have shown photovoltaic performance comparable to commercial ruthenium complexes, indicating their significant potential for the development of efficient and cost-effective DSSCs (Huang et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methoxy-10H-phenothiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c1-15-11-7-4-6-10-13(11)16-12-8-3-2-5-9(12)14-10/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXUPUQGDIRWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1SC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600389 | |
| Record name | 4-Methoxy-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-10H-phenothiazine | |
CAS RN |
61174-11-6 | |
| Record name | 4-Methoxy-10H-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


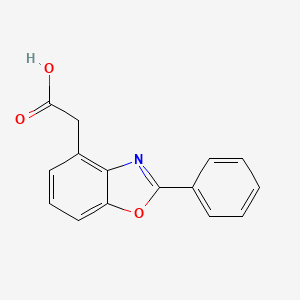

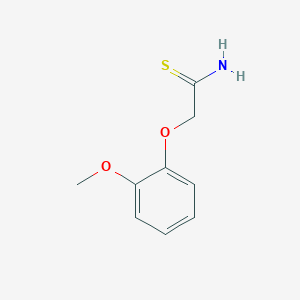
![2-(3-Chloro-2,5-dimethylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3054500.png)
![1-Bromo-4-[1-(4-bromophenyl)cyclohexyl]benzene](/img/structure/B3054502.png)
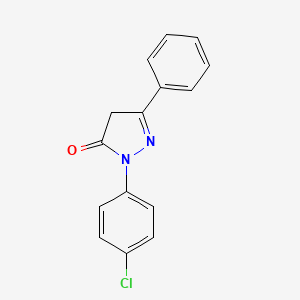
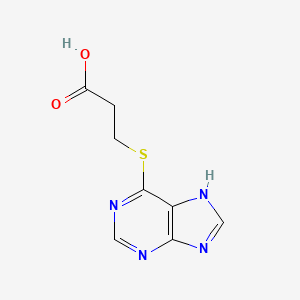




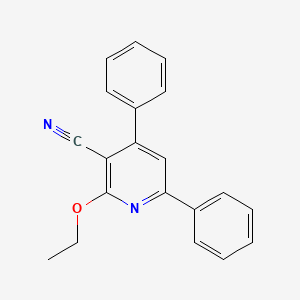
![5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B3054512.png)